2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid is a synthetic organic compound with a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the azetidine derivative with a butanoic acid derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the Boc protecting group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active azetidine moiety. This moiety can then participate in various biochemical reactions, potentially interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid: This compound features a propanoic acid moiety instead of a butanoic acid moiety.
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid: This compound includes a fluoroacetic acid moiety, introducing a fluorine atom into the structure.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the Boc protecting group allows for selective deprotection, making it a versatile intermediate in organic synthesis. Additionally, the azetidine ring imparts unique reactivity and stability to the compound, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-8(2)10(11(15)16)9-6-14(7-9)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
InChI Key |
LDDJDSTUHAGVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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